molecular formula C22H32N4O4 B4949618 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol

5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol

Cat. No. B4949618
M. Wt: 416.5 g/mol
InChI Key: IJNNUJNEXFEDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune cells. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways regulate various cellular processes, including apoptosis, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit angiogenesis, induce apoptosis, and protect neurons from oxidative stress and inflammation. 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has also been shown to increase the production of anti-inflammatory cytokines and enhance the phagocytic activity of immune cells.

Advantages and Limitations for Lab Experiments

5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the adenosine A3 receptor and is selective for this receptor. However, 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the identification of the downstream signaling pathways that mediate the effects of 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol. Additionally, the therapeutic potential of 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Finally, the development of novel drug delivery systems for 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol exerts its effects by binding to and activating the adenosine A3 receptor, which leads to the activation of various signaling pathways. 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol, including the development of more potent and selective adenosine A3 receptor agonists, the identification of downstream signaling pathways, and the exploration of its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol involves the reaction of 4-isobutoxybenzylamine with 3-(4-morpholinyl)propylamine in the presence of triethylamine to form the intermediate compound, which is then reacted with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In cancer, 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been found to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-(3-morpholin-4-ylpropylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-16(2)15-30-18-6-4-17(5-7-18)14-19-20(27)24-22(25-21(19)28)23-8-3-9-26-10-12-29-13-11-26/h4-7,16H,3,8-15H2,1-2H3,(H3,23,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNUJNEXFEDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)NCCCN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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